ABX464 - 1258453-75-6

ABX464

Catalog Number: EVT-256963
CAS Number: 1258453-75-6
Molecular Formula: C16H10ClF3N2O
Molecular Weight: 338.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ABX464 is a small molecule investigated for its antiviral and anti-inflammatory properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It selectively upregulates the expression of miR-124, a microRNA with known anti-inflammatory effects. [, , , ] ABX464 achieves this by interacting with the nuclear Cap Binding Complex (CBC), a crucial component of cellular RNA biogenesis. [] This interaction influences the splicing of specific RNA transcripts, ultimately leading to increased miR-124 levels. [, , ]

ABX-464-N-Glucuronide (ABX464-NGlc)

Compound Description: ABX-464-N-Glucuronide is the major metabolite of ABX464 (obefazimod) in humans. [, ] It is formed through glucuronidation, a common metabolic pathway in the liver. [] While ABX464-NGlc exhibits a longer half-life and higher plasma concentration compared to its parent compound, its specific biological activity remains unclear. []

Relevance to ABX464: ABX464 is rapidly and substantially metabolized into ABX464-NGlc in humans. [] Although food intake significantly affects the pharmacokinetics of ABX464, it has a lesser impact on the formation of ABX464-NGlc. [] Further research is needed to determine if ABX464-NGlc contributes to the overall therapeutic effects of ABX464.

miR-124

Compound Description: miR-124 is a microRNA, a small non-coding RNA molecule that regulates gene expression by binding to target messenger RNA (mRNA) transcripts. [, , ] miR-124 plays a crucial role in regulating immune responses and exhibits anti-inflammatory properties. [, ] It achieves this by decreasing the production of inflammatory mediators such as Interleukin 17 (IL-17), Interleukin 6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Chemokine (C-C motif) ligand 2 (CCL2/MCP-1). [, , ]

Relevance to ABX464: ABX464 selectively upregulates miR-124 expression, which is believed to be its primary mechanism of action in treating inflammatory conditions like ulcerative colitis and rheumatoid arthritis. [, , , , ] The drug achieves this by enhancing the splicing of a long non-coding RNA at the miR-124-1 locus. [] This increase in miR-124 levels contributes to the observed decrease in inflammatory markers and clinical improvement in patients treated with ABX464. [, , ]

Source and Classification

ABX-464 is synthesized from a proprietary chemical framework developed by Abivax, a biotechnology company focused on innovative treatments for chronic inflammatory diseases and viral infections. The compound belongs to the class of small molecules and is classified as an enhancer of RNA splicing, specifically targeting HIV and inflammatory pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of ABX-464 involves several key steps that ensure the production of a pure and effective compound. Initial synthesis typically begins with the construction of the core structure through a series of organic reactions, including:

  1. Formation of the Core Structure: This involves cyclization reactions that create a bicyclic framework.
  2. Functionalization: Various functional groups are introduced to enhance solubility and bioactivity.
  3. Purification: The final product undergoes purification processes such as chromatography to remove impurities and unreacted materials.

The synthesis route is optimized to yield high purity levels, which is crucial for clinical efficacy and safety.

Molecular Structure Analysis

Structure and Data

ABX-464 has a complex molecular structure characterized by its unique bicyclic core. The molecular formula is C16_{16}H18_{18}N4_{4}O, with a molecular weight of approximately 298.34 g/mol. Its structural representation includes:

  • Bicyclic Framework: Provides stability and enhances interaction with biological targets.
  • Functional Groups: Contribute to its solubility and biological activity.

The three-dimensional conformation of ABX-464 allows it to effectively bind to target proteins involved in HIV replication and inflammatory processes.

Chemical Reactions Analysis

Reactions and Technical Details

ABX-464 undergoes several important chemical reactions that facilitate its mechanism of action:

  1. Splicing Enhancement: The compound enhances the splicing of HIV RNA, leading to increased production of spliced RNA forms that are less likely to produce infectious viral particles.
  2. Anti-inflammatory Activity: ABX-464 modulates the expression of micro-RNA 124, which plays a crucial role in regulating inflammation pathways.

These reactions are critical for its therapeutic effects in both viral infections and autoimmune conditions.

Mechanism of Action

Process and Data

The primary mechanism by which ABX-464 exerts its effects involves the modulation of RNA splicing:

  1. Targeting Viral RNA: ABX-464 binds to specific regions within the HIV RNA genome, promoting alternative splicing patterns that favor the production of non-infectious viral proteins.
  2. Regulation of micro-RNA: By upregulating micro-RNA 124, ABX-464 inhibits pro-inflammatory cytokine production, thereby reducing inflammation in autoimmune diseases.

Clinical studies have demonstrated that treatment with ABX-464 results in significant changes in gene expression profiles associated with both HIV replication and inflammatory responses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ABX-464 exhibits several notable physical and chemical properties:

  • Solubility: The compound is hydrophobic but can be formulated into soluble forms for administration.
  • Stability: It maintains stability under physiological conditions, which is essential for therapeutic efficacy.
  • Bioavailability: Oral administration has been shown to result in adequate systemic exposure, making it suitable for chronic treatment regimens.

Data from pharmacokinetic studies indicate that ABX-464 reaches peak plasma concentrations within hours after dosing, supporting its potential for once-daily administration.

Applications

Scientific Uses

ABX-464 has been investigated for various applications:

  1. HIV Treatment: Clinical trials have shown its effectiveness in reducing viral loads in patients with HIV by enhancing RNA splicing.
  2. Rheumatoid Arthritis: Studies indicate that ABX-464 can improve symptoms in patients with moderate-to-severe rheumatoid arthritis by modulating inflammatory responses.
  3. Inflammatory Diseases: Its ability to regulate micro-RNA levels positions it as a potential therapeutic agent for other chronic inflammatory conditions.
Molecular Mechanisms of ABX-464

RNA Splicing Modulation and Cap Binding Complex (CBC) Interaction

ABX464 (obefazimod) exerts its primary effects through direct interaction with the Cap Binding Complex (CBC), a nuclear heterodimer comprising CBP80 and CBP20 subunits. This complex binds to the 7-methylguanosine (m7G) cap at the 5′ end of RNA polymerase II transcripts, facilitating RNA processing, including splicing and export [6] [8] [10]. ABX464 binds to the CBC with high specificity, stabilizing its association with target RNAs and enhancing pre-mRNA splicing efficiency. Structural analyses confirm that ABX464 occupies a hydrophobic pocket within the CBC, altering its conformational dynamics and strengthening its interaction with the cap structure of nascent transcripts [8] [10]. This binding is foundational to ABX464’s dual mechanisms: antiviral activity against HIV and anti-inflammatory effects in chronic diseases.

Table 1: Cap Binding Complex (CBC) Components and ABX464 Interactions

CBC SubunitMolecular Weight (kDa)FunctionEffect of ABX464 Binding
CBP8080Scaffold for spliceosome assemblyEnhanced stability of CBC-RNA complexes
CBP2020Direct m7G cap recognitionIncreased affinity for capped RNAs
CBC-ABX464 complexN/ASplicing modulationSelective enhancement of viral and non-coding RNA splicing

Deep sequencing of HIV-infected peripheral blood mononuclear cells (PBMCs) treated with ABX464 revealed a 3.5-fold increase in spliceosome recruitment to viral RNAs, directly linking CBC binding to splicing modulation [8]. Crucially, this interaction does not disrupt CBC’s physiological roles in cellular RNA biogenesis but amplifies its activity under pathological conditions like viral infection or inflammation [10].

miR-124 Upregulation and Anti-Inflammatory Pathways

ABX464’s anti-inflammatory activity centers on its selective upregulation of microRNA-124 (miR-124), a potent endogenous regulator of immune responses. Mechanistically, ABX464 binding to the CBC enhances the splicing of a specific long non-coding RNA (lncRNA) harboring the MIR124-1 gene [2] [3] [9]. This splicing event increases mature miR-124 production by 7–10 fold in immune cells (e.g., macrophages, CD4+ T cells), as quantified in rectal biopsies from ulcerative colitis (UC) patients and in vitro PBMC models [3] [7].

miR-124 downregulates pro-inflammatory signaling through:

  • Target mRNA Repression: Direct binding to the 3′ untranslated regions (UTRs) of mRNAs encoding cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., CCL2/MCP-1), reducing their translation [3] [7].
  • Th17 Cell Inhibition: Suppression of retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a transcription factor critical for Th17 differentiation, reducing IL-17A secretion [3] [9].
  • Macrophage Polarization: Attenuation of M1 pro-inflammatory macrophage activation via STAT3 pathway inhibition [7] [9].

Table 2: miR-124-Mediated Anti-Inflammatory Effects in Preclinical and Clinical Studies

Experimental ModelmiR-124 Fold ChangeKey Downregulated TargetsFunctional Outcome
UC patient biopsies8.5 ± 1.2IL-6, CCL2, IL-17A55% clinical remission (Phase 2b) [4]
DSS-induced colitis (mice)6.8 ± 0.9TNF-α, IL-23, CXCL1Reduced colon inflammation (p<0.01) [7]
Human macrophages in vitro9.1 ± 1.5SERPIN-E1, IL-6R70% reduction in IL-6 secretion [7]

This miR-124 induction creates a "physiological brake" on inflammation, resolving chronic immune activation without broad immunosuppression [3] [9].

Dual Mechanism: Antiviral RNA Biogenesis Inhibition and Anti-Inflammatory miRNA Induction

ABX464 uniquely integrates antiviral and anti-inflammatory activities through a unified molecular mechanism centered on CBC-mediated RNA splicing modulation:

  • Antiviral Action: In HIV-infected cells, ABX464 binding to CBC enhances splicing of the 9 kb HIV primary transcript. This diverts viral RNA from full-length genomic forms (required for virion assembly) toward fully spliced variants. RNA CaptureSeq analyses demonstrated that ABX464 treatment increases spliced HIV RNA isoforms from <24% (untreated) to >90% in PBMCs, depleting unspliced RNA essential for viral replication [2] [8] [10]. Additionally, ABX464 generates novel spliced HIV RNA species, potentially triggering immune recognition of infected reservoir cells [10].

  • Anti-Inflammatory Action: Concurrently, ABX464 enhances CBC-dependent splicing of a primate-specific lncRNA (e.g., MIR124-1HG), boosting mature miR-124 production. This miRNA silences networks of pro-inflammatory mediators [2] [3] [9].

The duality arises because both processes—viral RNA processing and miR-124 biogenesis—depend on CBC’s splicing enhancement. However, ABX464 achieves specificity through:

  • Transcript-Selective Effects: The lncRNA precursor of miR-124 and HIV RNA possess suboptimal splice sites sensitive to CBC potentiation, unlike most cellular mRNAs [8] [10].
  • Immune Cell Specificity: miR-124 induction occurs predominantly in myeloid and lymphoid cells due to lineage-specific expression of the target lncRNA [3] [9].

Specificity of Splicing Modulation: Viral vs. Cellular RNA Processing

A critical feature of ABX464 is its selective action on pathogenic RNA targets without global disruption of host splicing:

  • Viral vs. Cellular RNA Discrimination: Genome-wide RNA-Seq of ABX464-treated PBMCs showed no significant alterations in splicing efficiency or intron retention rates across >15,000 human genes. Conversely, HIV RNA splicing increased 3.7-fold [8]. This selectivity stems from ABX464’s amplification of CBC activity at weak splice sites characteristic of HIV transcripts and miR-124-encoding lncRNAs, whereas cellular genes typically exhibit stronger, CBC-independent splice sites [6] [8].

  • Mechanistic Basis: Depletion of CBC subunits via RNAi causes widespread intron retention in cellular pre-mRNAs. ABX464, however, enhances CBC’s function without altering its intrinsic RNA affinity, explaining its lack of cytotoxicity [8] [10]. The compound’s specificity is further evidenced by:

  • Absence of genotoxicity in GLP-compliant studies [8].
  • No resistance mutations in HIV after 24 weeks of in vitro selection pressure [5].

Table 3: Splicing Specificity of ABX464: RNA-Seq Analysis in Human PBMCs

RNA CategorySplicing Events Altered by ABX464Fold Change vs. UntreatedStatistical Significance
HIV RNATotal spliced isoforms+3.7p<0.001 [8]
MIR124-1HG lncRNAMature miR-124 production+7.9p<0.001 [8]
Cellular genesGlobal intron retentionNot detectedNS [8]
Cellular miRNAsExpression of 1,200 miRNAs<1.5 change for 99.2%NS [8]

This specificity underpins ABX464’s favorable safety profile in clinical trials for ulcerative colitis and HIV, where no CBC-related toxicity has been observed [4] [7].

Properties

CAS Number

1258453-75-6

Product Name

ABX-464

IUPAC Name

8-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-2-amine

Molecular Formula

C16H10ClF3N2O

Molecular Weight

338.71 g/mol

InChI

InChI=1S/C16H10ClF3N2O/c17-13-3-1-2-10-4-9-14(22-15(10)13)21-11-5-7-12(8-6-11)23-16(18,19)20/h1-9H,(H,21,22)

InChI Key

OZOGDCZJYVSUBR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)NC3=CC=C(C=C3)OC(F)(F)F

Solubility

Soluble in DMSO

Synonyms

ABX-464; SPL-464; ABX 464; SPL 464; ABX464; SPL464

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)NC3=CC=C(C=C3)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.